4-Amino-3-bromoquinoline 4-Amino-3-bromoquinoline
Brand Name: Vulcanchem
CAS No.: 36825-36-2
VCID: VC21342216
InChI: InChI=1S/C9H7BrN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)
SMILES: C1=CC=C2C(=C1)C(=C(C=N2)Br)N
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol

4-Amino-3-bromoquinoline

CAS No.: 36825-36-2

Cat. No.: VC21342216

Molecular Formula: C9H7BrN2

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-bromoquinoline - 36825-36-2

Specification

CAS No. 36825-36-2
Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
IUPAC Name 3-bromoquinolin-4-amine
Standard InChI InChI=1S/C9H7BrN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)
Standard InChI Key TYGUEEGQSYNEHB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(C=N2)Br)N
Canonical SMILES C1=CC=C2C(=C1)C(=C(C=N2)Br)N

Introduction

Chemical Identity and Structural Properties

4-Amino-3-bromoquinoline is a heterocyclic aromatic compound belonging to the quinoline family. It consists of a benzene ring fused with a pyridine ring, with specific substitutions that give it unique chemical properties and reactivity patterns.

Basic Identification

The compound is characterized by several key identifiers that establish its chemical identity within chemical databases and research literature.

ParameterInformation
Chemical Name4-Amino-3-bromoquinoline
CAS Registry Number36825-36-2
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Synonyms3-Bromo-4-quinolinamine; 3-bromoquinolin-4-amine; 3-bromo-4-aminoquinoline; 4-Quinolinamine, 3-bromo-; 3-BROMO-QUINOLIN-4-YLAMINE

The compound features a bromine atom at position 3 and an amino group at position 4 of the quinoline ring system, creating a unique chemical structure with specific reactivity patterns that are valuable in organic synthesis.

Physical Properties

Understanding the physical properties of 4-Amino-3-bromoquinoline is essential for handling, storage, and application in research settings. The available data indicates several important physical characteristics of this compound.

Physical PropertyValueNotes
Physical StateSolidAt room temperature
Melting Point203°CImportant for purity assessment
Density1.6051 g/cm³Rough estimate
Refractive Index1.5500Estimate
AppearanceNot explicitly stated in sourcesTypically crystalline solid

Synthesis Methods

Several synthetic routes can be employed to produce 4-Amino-3-bromoquinoline, with the choice of method typically depending on available starting materials, required scale, and desired purity.

Standard Synthetic Approach

One established synthetic pathway involves:

  • Converting quinoline-4-one to 4-chloroquinoline using phosphorus oxychloride (POCl₃) or other halogenating agents such as SOCl₂, PCl₅, POBr₃, or PBr₃

  • Converting 4-chloroquinoline to 4-aminoquinoline via aromatic nucleophilic substitution with an appropriate amine

  • Brominating the 4-aminoquinoline to obtain 4-amino-3-bromoquinoline

Applications and Research Significance

4-Amino-3-bromoquinoline serves as an important intermediate in pharmaceutical research and development, particularly in medicinal chemistry focused on nitrogen-containing heterocycles.

Synthetic Intermediate Value

The primary significance of 4-Amino-3-bromoquinoline lies in its role as a synthetic intermediate for the preparation of various aminoquinoline derivatives . The presence of both the bromine atom and the amino group provides reactive sites that can be leveraged for further functionalization.

Further Derivatization

The compound can be subjected to various transformations to create more complex molecules. For example:

  • The bromine at position 3 can undergo metal-catalyzed coupling reactions (such as Suzuki, Stille, or Sonogashira couplings)

  • The amino group at position 4 can be functionalized through acylation, alkylation, or other nitrogen-modifying reactions

  • Substitution of the bromine with other nucleophiles, such as the sodium salt of thiophenol, can lead to compounds like 4-amino-3-arylsulfanylquinoline

SupplierPurityPackage SizePriceLast Updated
Dideu Industries Group Limited99.00%1gUS $1.10/g2022-03-17
Career Henan Chemical Co99%1KGUS $1.00/KG2019-12-31
Matrix Scientific95+%1g$4162021-12-16

The significant price variation (particularly between Career Henan Chemical Co and other suppliers) suggests differences in quality specifications, minimum order quantities, or potentially dated pricing information.

Research Applications and Derivative Compounds

While the compound itself serves primarily as an intermediate, derivatives of 4-Amino-3-bromoquinoline have been investigated for various applications in medicinal chemistry research.

Structural Modifications

The available research indicates that 4-Amino-3-bromoquinoline can be chemically modified to create compounds with potentially valuable properties:

  • Substitution of the bromine with sulfur-containing groups to form 4-amino-3-arylsulfanylquinoline derivatives

  • Potential for oxidation of these sulfur-containing derivatives to create more complex structures

Research Trajectory

The literature suggests a research trajectory moving from 4-Amino-3-bromoquinoline toward more complex quinoline derivatives with potential biological activities. The bromine position serves as an important handle for introducing structural diversity through various coupling reactions.

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